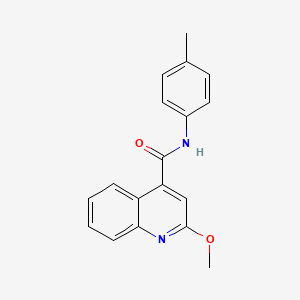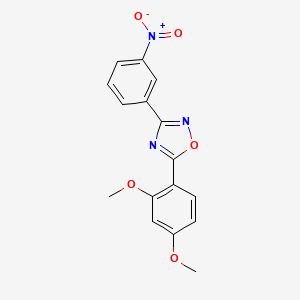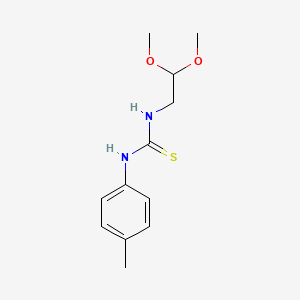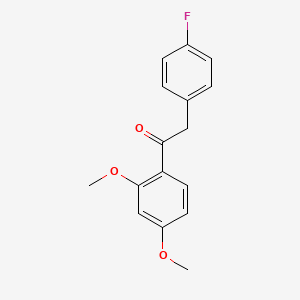![molecular formula C11H14N4O3 B5818660 N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5818660.png)
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as MORC-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a role in the inflammatory response. N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide has also been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in cancer cell growth.
Biochemical and Physiological Effects:
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of nitric oxide (NO), which is a molecule involved in the inflammatory response. In addition, N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one limitation is that further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide research. One direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in other disease areas such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide for therapeutic use.
Synthesis Methods
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboximidamide with 4-morpholinecarboxylic acid and oxalyl chloride. The resulting intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to produce N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide.
Scientific Research Applications
N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10(9-2-1-3-13-8-9)14-18-11(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYTCXDWAWWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)


![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)

![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)
